

Technical Guide: Benzyl-PEG2-CH2COOH (CAS: 91842-53-4)

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Compound of Interest		
Compound Name:	Benzyl-PEG2-CH2COOH	
Cat. No.:	B1589345	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Benzyl-PEG2-CH2COOH**, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document outlines its physicochemical properties, primary applications, and detailed experimental protocols for its synthesis and use.

Introduction to Benzyl-PEG2-CH2COOH

Benzyl-PEG2-CH2COOH, also known as 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a versatile chemical tool featuring a benzyl-protected hydroxyl group and a terminal carboxylic acid.[1] The molecule incorporates a short, hydrophilic diethylene glycol (PEG2) spacer, which enhances solubility and provides spatial separation between conjugated molecules.[1]

Its primary application is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[2] In a PROTAC molecule, **Benzyl-PEG2-CH2COOH** can serve as the connecting bridge between a ligand that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase.

Physicochemical Properties

The key physicochemical properties of **Benzyl-PEG2-CH2COOH** are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic



chemistry.

Property	Value	Reference(s)
CAS Number	91842-53-4	[1][3]
Molecular Formula	C13H18O5	[1]
Molecular Weight	254.28 g/mol	[2][3]
IUPAC Name	2-(2-(2- (benzyloxy)ethoxy)ethoxy)aceti c acid	[3]
Synonyms	3-(2-(2- (benzyloxy)ethoxy)ethoxy)prop anoic acid, BnO-PEG2- CH2COOH	[1]
Physical Form	Liquid	[3]
Purity	Typically >95%	[3]
Flash Point	152.5 ± 18.1 °C	[3]
Storage Temperature	4°C	[3]

Core Application: PROTAC Synthesis

Benzyl-PEG2-CH2COOH is a fundamental building block in the construction of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system (UPS).

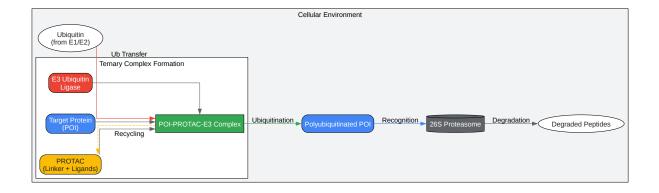
PROTAC Mechanism of Action

The mechanism of action for a PROTAC involves several key steps:

• Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4][5]



- Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[5]
- Proteasomal Recognition: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's machinery for degrading tagged proteins.[5]
- Degradation and Recycling: The proteasome degrades the POI into small peptides. The PROTAC molecule is then released and can participate in another degradation cycle, acting catalytically.[5][6]



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Caption: PROTAC Mechanism of Action.

Experimental Protocols



This section provides detailed methodologies for the synthesis of **Benzyl-PEG2-CH2COOH** and its subsequent conjugation to an amine-containing molecule.

Synthesis of Benzyl-PEG2-CH2COOH

The synthesis of **Benzyl-PEG2-CH2COOH** can be achieved via a Williamson ether synthesis, followed by oxidation. The following protocol is a representative method.

Materials:

- Diethylene glycol
- Sodium hydride (NaH)
- · Benzyl bromide
- Anhydrous Tetrahydrofuran (THF)
- Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
- · Ethyl acetate
- Hexane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Monobenzylation of Diethylene Glycol:
 - In a round-bottom flask under an inert atmosphere, dissolve diethylene glycol (2.0 eq) in anhydrous THF.
 - Cool the solution to 0°C in an ice bath.



- Carefully add sodium hydride (1.0 eq) portion-wise.
- Allow the mixture to stir at 0°C for 30 minutes.
- Slowly add benzyl bromide (1.0 eq) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Purify the crude product (Benzyl-PEG2-OH) by flash column chromatography.
- Oxidation to Carboxylic Acid:
 - Dissolve the purified Benzyl-PEG2-OH from the previous step in acetone.
 - Cool the solution to 0°C.
 - Slowly add Jones reagent dropwise until a persistent orange color is observed.
 - Stir the reaction at room temperature for 4-6 hours.
 - Quench the reaction with isopropanol.
 - Filter the mixture and concentrate the filtrate under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, Benzyl-PEG2-CH2COOH.

Conjugation to an Amine-Containing Molecule via EDC/NHS Coupling

The terminal carboxylic acid of **Benzyl-PEG2-CH2COOH** can be coupled to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand) using carbodiimide



chemistry. The following is a general two-step protocol.[7][8]

Materials:

- Benzyl-PEG2-CH2COOH
- Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 5.0-6.0[7]
- Coupling Buffer: 1X PBS, pH 7.2-7.4[7]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[7]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- · Desalting column or dialysis equipment

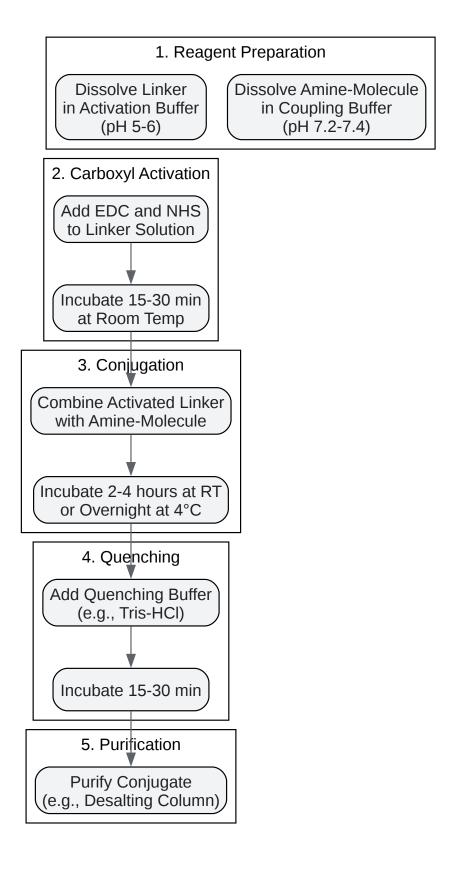
Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature.
 - Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
 - Dissolve Benzyl-PEG2-CH2COOH in Activation Buffer.
 - Dissolve the amine-containing molecule in Coupling Buffer.
- · Activation of Carboxylic Acid:
 - To the solution of Benzyl-PEG2-CH2COOH, add the EDC stock solution (typically 2-10 molar excess).



- Immediately add the NHS stock solution (typically 2-10 molar excess).
- Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[7]
- Conjugation to Amine:
 - Immediately add the activated Benzyl-PEG2-CH2COOH solution to the solution of the amine-containing molecule.
 - Ensure the pH of the final reaction mixture is between 7.2 and 7.5.[9]
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[7]
- Quenching the Reaction:
 - Add the Quenching Buffer to a final concentration of 20-50 mM to deactivate any unreacted NHS esters.[7]
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.





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Caption: EDC/NHS Coupling Experimental Workflow.



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References

- 1. 91842-53-4(Benzyl-PEG2-CH2COOH) | Kuujia.com [kuujia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzyl-PEG2-CH2COOH | 91842-53-4 [sigmaaldrich.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Proteolysis targeting chimera Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. broadpharm.com [broadpharm.com]
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